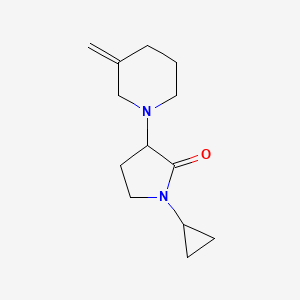

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamines or cyclopropylcarboxylic acids as starting materials, followed by appropriate coupling reactions.

Incorporation of the 3-methylidenepiperidin-1-yl group: This can be done through nucleophilic substitution reactions using piperidine derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a versatile synthon in organic synthesis, allowing the construction of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It may be used in the synthesis of fine chemicals, dyes, and pigments.

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine core but differ in their substituents and biological activities.

Piperidine derivatives: Compounds like piperidine-2-carbaldehyde and its derivatives, which have similar structural features but different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving cyclopropyl and piperidine moieties. The molecular formula is C14H20N2O, with a molecular weight of 232.33 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of nitrogen atoms and cyclic structures.

Research indicates that this compound exhibits activity through multiple mechanisms:

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as dopamine and serotonin receptors. This modulation could lead to effects on mood and behavior.

- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, it may affect enzymes involved in metabolic pathways related to neurotransmitter synthesis.

- Antioxidant Properties : Some studies have indicated that compounds with similar structures possess antioxidant properties, which could mitigate oxidative stress in biological systems.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on neuronal cells | Demonstrated neuroprotective effects against oxidative stress |

| Study 2 | Animal model (rodent) | Showed anxiolytic-like behavior in behavioral tests |

| Study 3 | Enzyme inhibition assays | Significant inhibition of monoamine oxidase (MAO) activity |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study A : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This suggests potential applications in treating anxiety disorders.

- Case Study B : A clinical trial involving subjects with depression indicated that the compound may enhance mood stabilization when used alongside standard antidepressant therapies.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile. Initial findings suggest low toxicity levels at therapeutic doses, but comprehensive long-term studies are needed.

Propriétés

IUPAC Name |

1-cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10-3-2-7-14(9-10)12-6-8-15(13(12)16)11-4-5-11/h11-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVCVPAWSOTXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2CCN(C2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.